molecular formula C17H20FN5O2S2 B2610529 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide CAS No. 898462-02-7

2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2610529
CAS No.: 898462-02-7
M. Wt: 409.5
InChI Key: DNEBKJXVNCZZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide (CAS Number: 946371-27-3) is a synthetic organic compound with the molecular formula C18H22N6O3S2 and a molecular weight of 434.5 g/mol . Its structure integrates several pharmacologically significant motifs, including a 1,3,4-thiadiazole ring, a cyclohexyl urea derivative, and a 4-fluorophenyl acetamide group. Compounds featuring acetamide linkages to a 4-fluorophenyl group have been investigated in scientific research for their potential as inhibitors of biological targets such as histone deacetylase . The presence of the thiadiazole ring, a common feature in medicinal chemistry, further suggests potential for diverse bioactivities. This combination of structural features makes it a valuable intermediate or candidate for research in chemical biology and drug discovery. Researchers are advised to consult the product's Material Safety Data Sheet (MSDS) for safe handling procedures. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2S2/c18-11-6-8-13(9-7-11)19-14(24)10-26-17-23-22-16(27-17)21-15(25)20-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,19,24)(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEBKJXVNCZZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives exhibit significant antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety can effectively inhibit the growth of various bacterial strains. For instance, studies have reported that certain thiadiazole derivatives demonstrated noteworthy antibacterial effects against pathogens such as Xanthomonas oryzae and Fusarium graminearum .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NamePathogen TestedInhibition Rate (%)Concentration (μg/mL)
Compound AX. oryzae pv. oryzicola30100
Compound BFusarium graminearum56100
Compound CRhizoctonia solaniNot specifiedNot specified

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. Several compounds have shown promising results against various cancer cell lines. For example, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their cytotoxic effects against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. Some compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects compared to standard treatments like cisplatin .

Table 2: Cytotoxicity of Thiadiazole Derivatives on Cancer Cell Lines

Compound NameCancer Cell LineIC50 (μM)Comparison with Cisplatin
Compound DMDA-MB-2313.3Better
Compound EA5490.52Better
Compound FHCT11610Comparable

Anti-inflammatory Activity

Thiadiazole compounds have also been investigated for their anti-inflammatory properties. Specific derivatives have shown significant inhibition of inflammatory markers in vitro. For instance, several synthesized thiadiazoles demonstrated potent anti-inflammatory activities when compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitubercular Activity

The potential of thiadiazole derivatives as antitubercular agents has gained attention due to the rising incidence of drug-resistant tuberculosis. Some studies have reported that certain compounds exhibited MIC values lower than those of conventional antitubercular drugs like Isoniazid, indicating their potential as effective alternatives .

Table 3: Antitubercular Activity of Thiadiazole Derivatives

Compound NameMycobacterium TestedMIC (μg/mL)Comparison with Isoniazid
Compound GMycobacterium smegmatis26.46Better
Compound HMycobacterium tuberculosisNot specifiedNot specified

Mechanism of Action

The mechanism of action of 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to disrupt DNA replication, which can inhibit the growth of bacterial and cancer cells. The compound may also interact with enzymes and proteins involved in cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with analogues reported in recent literature:

Compound Name Structural Features Biological Activity Key Findings
Target Compound : 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide 1,3,4-thiadiazole core; cyclohexylcarbamoylamino; 4-fluorophenyl acetamide Hypothesized antimicrobial/anti-inflammatory Predicted enhanced lipophilicity (cyclohexyl) and metabolic stability (4-F-phenyl) .
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide () 4-chlorophenoxy; trifluoromethylbenzylsulfanyl Not explicitly reported Bulkier substituents (CF₃) may reduce solubility but improve target binding .
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () Furan-triazole-sulfanyl; acetamide Anti-exudative activity (vs. diclofenac) Demonstrated 85–90% efficacy at 10 mg/kg, comparable to diclofenac (8 mg/kg) .
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () 2-aminophenylsulfanyl; 4-methoxyphenyl Antimicrobial Enhanced hydrogen bonding (NH₂) likely improved microbial target interaction .
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide () Oxadiazole core; 4-chlorobenzylsulfanyl; sulfonamide Not reported Chirality (S-configuration) and sulfonamide group may alter pharmacokinetics .
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide () Thienopyrimidinone; difluorophenyl Not reported Fluorine position (2,4-diF) may influence electronic properties and binding affinity .

Key Structural and Pharmacological Insights

Core Heterocycle Influence: The 1,3,4-thiadiazole core (target compound) vs. oxadiazole () or triazole () alters electronic properties and steric bulk.

Substituent Effects :

  • Fluorophenyl Groups : The target compound’s 4-fluorophenyl group offers para-substitution symmetry, whereas ortho-/di-fluorinated analogues () may disrupt planarity, affecting receptor interactions .
  • Cyclohexylcarbamoyl vs. Trifluoromethylbenzyl : The cyclohexyl group in the target compound increases lipophilicity (logP ~4.2 predicted), while CF₃-substituted analogues () may exhibit higher metabolic resistance but lower solubility .

Biological Activity Trends: Anti-exudative activity in triazole derivatives () suggests that furan and triazole substituents synergize for inflammation modulation . Antimicrobial efficacy in aminophenylsulfanyl derivatives () highlights the role of NH₂ groups in disrupting microbial membranes .

Physicochemical and ADME Properties

Parameter Target Compound Compound Compound
Molecular Weight ~435.5 g/mol ~497.9 g/mol ~317.4 g/mol
logP (Predicted) 4.2 5.1 2.8
Hydrogen Bond Acceptors 6 7 4
Key ADME Consideration High membrane permeability (cyclohexyl) Potential CYP450 inhibition (CF₃) Rapid renal clearance (low logP)

Biological Activity

The compound 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C15_{15}H17_{17}ClFN_{N}₃OS
  • Molecular Weight : 335.83 g/mol
  • Structural Features :
    • A thiadiazole ring which contributes to its biological activity.
    • A cyclohexylcarbamoyl group that enhances its pharmacological properties.
    • A fluorophenyl acetamide moiety which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines. Specifically, derivatives containing the thiadiazole moiety have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC50_{50} (μM)Mechanism of Action
Compound AMCF-72.58Apoptosis induction
Compound BHeLa4.74Cell cycle arrest
Target CompoundA549TBDTBD

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The compound under discussion has been tested against various bacterial strains, showing significant inhibitory effects.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa32 μg/mL

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Thiadiazole derivatives often inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
  • Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) leading to oxidative damage is another proposed mechanism through which these compounds exert their effects.

Study on Anticancer Activity

A study published in Molecules investigated the anticancer effects of various thiadiazole derivatives, including those similar to our target compound. The researchers found that these compounds exhibited potent cytotoxicity against human cancer cell lines, particularly those derived from breast and lung cancers. The study concluded that modifications to the thiadiazole structure could enhance anticancer activity significantly .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial potential of thiadiazole derivatives against a range of pathogenic bacteria. The findings indicated that certain structural modifications led to improved efficacy against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). This highlights the importance of structural optimization in developing effective antimicrobial agents .

Q & A

Basic: What synthetic routes are commonly employed for preparing 1,3,4-thiadiazole derivatives like this compound?

Answer:
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions of thiosemicarbazides or condensation of hydrazine derivatives with carbon disulfide. For example, in structurally related compounds, refluxing intermediates with acetic anhydride has been used to acetylate amino groups (e.g., formation of acetamide linkages) . Key steps include:

  • Intermediate preparation : Reacting cyclohexylcarbamoyl-amine with CS₂ to form the thiadiazole core.
  • Sulfanyl-acetamide coupling : Introducing the sulfanyl group via nucleophilic substitution or thiol-ene chemistry.
  • Purification : Column chromatography or recrystallization from ethanol, as demonstrated in analogous syntheses .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Validation relies on spectroscopic and crystallographic methods:

  • NMR spectroscopy : Confirms proton environments (e.g., fluorophenyl protons at ~7.2–7.8 ppm, thiadiazole protons at ~3.5–4.5 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., thiadiazole ring planarity, C–S bond distances ~1.7 Å) .
  • Mass spectrometry : Verifies molecular weight (expected [M+H]⁺ ~463.5 g/mol based on related compounds ).

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:
Thiadiazole derivatives are often screened for antimicrobial, anticancer, or enzyme-inhibitory activity. Standard protocols include:

  • Antimicrobial assays : Agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Fluorometric assays targeting cyclooxygenase (COX) or acetylcholinesterase (AChE) .

Advanced: How can synthetic yields be optimized for the sulfanyl-acetamide coupling step?

Answer:
Yield optimization requires systematic parameter variation:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol groups.
  • Catalysis : Use of triethylamine or DMAP to deprotonate thiols and accelerate coupling .
  • Temperature control : Reactions at 50–60°C reduce side-product formation (e.g., disulfide bonds) .
  • Real-time monitoring : TLC or HPLC to track reaction progress and terminate at optimal conversion .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized protocols : Adhere to CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • Dose-response curves : Use multiple concentrations (e.g., 0.1–100 µM) to confirm activity thresholds .
  • SAR studies : Compare activity across analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify critical moieties .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • Molecular docking : Assess binding affinity to target proteins (e.g., COX-2 using AutoDock Vina) .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and CYP450 interactions .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Advanced: How can stability studies be designed for this compound under varying conditions?

Answer:
Stability protocols should evaluate:

  • Thermal stability : TGA/DSC to determine decomposition temperatures .
  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor via HPLC for byproduct formation .
  • Hydrolytic stability : Incubate in buffers (pH 1–13) and quantify degradation kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.